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molecular formula C13H16N2O2S B8619865 4-Methoxy-7-(tetrahydro-pyran-4-yl)-benzothiazol-2-yl-amine

4-Methoxy-7-(tetrahydro-pyran-4-yl)-benzothiazol-2-yl-amine

Cat. No. B8619865
M. Wt: 264.35 g/mol
InChI Key: IROSJWQNPFYKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07371748B2

Procedure details

To a stirred solution of 1.90 g (7.13 mmol) [2-methoxy-5-(tetrahydro-pyran-4-yl)-phenyl]-thiourea in 20 ml acetic acid heated to 80° C. was added dropwise 1.45 ml (8.27 mmol) hydrobromic acid (5.7 M solution in acetic acid) and stirring continued for 30 min at 80° C.0.56 ml (7.85 mmol) DMSO was then added dropwise and the reaction mixture stirred for a further 30 min at 80° C. The mixture was then cooled to room temperature, poured slowly onto sodium bicarbonate solution, and ethyl acetate added. The mixture was stirred for 10 minutes at room temperature and the resulting crystals collected by filtration, washing with ethyl acetate. The mother liquor phases were separated and the organic phase concentrated in vacuo to 5 ml. The resulting second crop of crystals was collected by filtration and combined with the first crop to afford 920 mg (49%) 4-methoxy-7-(tetrahydro-pyran-4-yl)-benzothiazol-2-ylamine as a white solid. ES-MS m/e (%): 265 (M+H+, 100).
Name
[2-methoxy-5-(tetrahydro-pyran-4-yl)-phenyl]-thiourea
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.56 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:5][C:4]=1[NH:15][C:16]([NH2:18])=[S:17].Br.CS(C)=O.C(OCC)(=O)C>C(O)(=O)C>[CH3:1][O:2][C:3]1[C:4]2[N:15]=[C:16]([NH2:18])[S:17][C:5]=2[C:6]([CH:9]2[CH2:10][CH2:11][O:12][CH2:13][CH2:14]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
[2-methoxy-5-(tetrahydro-pyran-4-yl)-phenyl]-thiourea
Quantity
1.9 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)C1CCOCC1)NC(=S)N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.45 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0.56 mL
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred for a further 30 min at 80° C
Duration
30 min
ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes at room temperature
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the resulting crystals collected by filtration
WASH
Type
WASH
Details
washing with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The mother liquor phases were separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase concentrated in vacuo to 5 ml
FILTRATION
Type
FILTRATION
Details
The resulting second crop of crystals was collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(C2=C1N=C(S2)N)C2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 920 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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